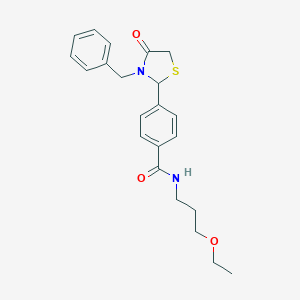![molecular formula C24H26N2O7S B296871 N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296871.png)
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide, also known as DASA-58, is a small molecule that has been studied extensively in the field of cancer research. DASA-58 is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation and survival. In
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to a decrease in the activity of CK2 and a disruption of the cellular processes that it regulates. The inhibition of CK2 by N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to inhibit other protein kinases, including AKT and ERK, which are also involved in the regulation of cell proliferation and survival. N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a key role in regulating the cell cycle and preventing the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is its potency and specificity as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. However, there are also limitations to the use of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide in lab experiments. For example, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is a small molecule and may have limited bioavailability in vivo. In addition, the inhibition of CK2 may have off-target effects on other cellular processes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide. One area of focus is the development of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide analogs with improved bioavailability and specificity for CK2. Another area of research is the combination of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is a need for further studies to understand the long-term effects of CK2 inhibition on normal cellular processes and to identify potential side effects of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide as a cancer therapy.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide is a promising small molecule inhibitor of CK2 that has shown potential as an anticancer agent. Its potency and specificity make it a valuable tool for studying the role of CK2 in cellular processes and for developing new cancer therapies. While there are limitations to its use in lab experiments, there are also several future directions for research that could enhance its effectiveness as a cancer therapy.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide involves several steps starting from commercially available starting materials. The first step involves the reaction between 2,4-dimethoxybenzaldehyde and 3,4-dimethoxyaniline to form the intermediate compound 2,4-dimethoxy-N-(3,4-dimethoxyphenyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form the sulfonylated intermediate, which is then reacted with N-(2-chloroacetyl)glycine to form the final product N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been studied extensively in the field of cancer research due to its ability to inhibit CK2, which is overexpressed in many types of cancer. CK2 is involved in the regulation of many cellular processes, including cell proliferation and survival, making it an attractive target for cancer therapy. N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Eigenschaften
Molekularformel |
C24H26N2O7S |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O7S/c1-30-18-10-12-20(22(14-18)32-3)25-24(27)16-26(17-8-6-5-7-9-17)34(28,29)19-11-13-21(31-2)23(15-19)33-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChI-Schlüssel |
ASEABHCYNCPWAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B296788.png)
![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B296789.png)
![2-[(2-methylbenzyl)sulfanyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296791.png)
![N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B296792.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B296795.png)
![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296797.png)
![N-(2-chlorobenzyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296799.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296805.png)
![N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296806.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296808.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)